Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
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Overview
Description
“Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate” is a chemical compound with the molecular formula C17H19N3O5S and a molar mass of 377.41 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a quinazolinone ring, a sulfanyl group, and a butanoate ester group .Scientific Research Applications
Synthesis and Chemical Reactivity
Research focuses on the synthesis and intramolecular cyclization processes involving quinazolinone derivatives, highlighting the versatility and reactivity of these compounds for constructing complex heterocyclic structures. For instance, the treatment of ambident sodium salts of methylsulfanyl quinazolinones with methyl bromoacetate leads to the formation of N(3)-alkyl ester, which upon reaction with hydrazine hydrate yields quinazolinyl acetohydrazides. These intermediates undergo intramolecular cyclization to produce various heterocyclic compounds, demonstrating the synthetic utility of quinazolinone derivatives in heterocyclic chemistry (Burbulienė, Bobrovas, & Vainilavicius, 2006).
Pharmacological Applications
Studies have shown the potential of quinazoline derivatives as pharmacological agents. For example, certain 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have been identified as potent and selective alpha 1-adrenoceptor antagonists, indicating their potential application in treating hypertension and related cardiovascular conditions (Chern et al., 1993).
Antimicrobial and Antitumor Activities
The structural modification and synthesis of new heterocyclic compounds from quinazolinone precursors have led to the discovery of compounds with significant antimicrobial and antitumor activities. For example, the synthesis of furothiazolo pyrimido quinazolinones from visnagenone or khellinone has resulted in compounds displaying growth inhibition of bacteria and fungi, demonstrating the potential of these derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).
Novel Synthetic Methodologies
Research also extends to developing novel synthetic methodologies for constructing quinazoline derivatives with potential applications in medicinal chemistry. For instance, the synthesis of functionalized dihydroimidazo[1,2-a]quinolines through intramolecular electrophilic cyclization demonstrates innovative approaches to accessing medicinally relevant tricyclic scaffolds (Bagal et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-23-12-7-10-11(8-13(12)24-2)18-17(20-9-14(21)19-16(10)20)26-6-4-5-15(22)25-3/h7-8H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFCZJJWGKWOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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